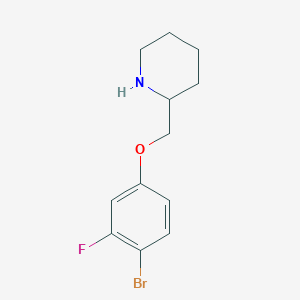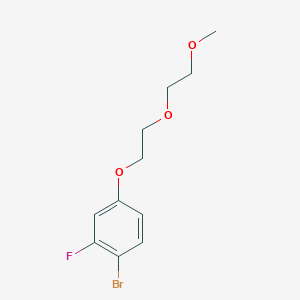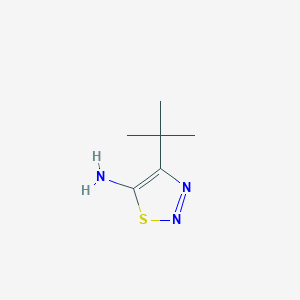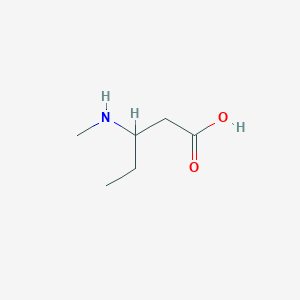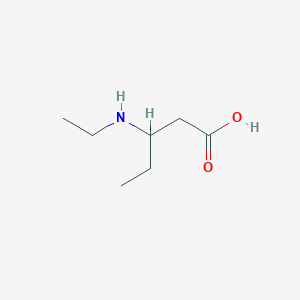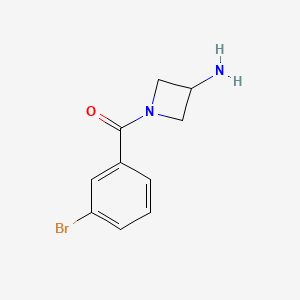
1-(3-Bromobenzoyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzoyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)azetidin-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromobenzoyl chloride from 3-bromobenzoic acid using thionyl chloride.
Azetidine Formation: The azetidine ring is formed by reacting 3-bromobenzoyl chloride with azetidine-3-amine under basic conditions, such as using triethylamine as a base.
Purification: The final product is purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted azetidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(3-Bromobenzoyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of azetidine derivatives with biological targets.
Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)azetidin-3-amine involves its interaction with molecular targets through its azetidine ring and bromobenzoyl group. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-amine: Lacks the bromobenzoyl group, making it less reactive in substitution reactions.
3-Bromobenzoyl chloride: Lacks the azetidine ring, limiting its applications in ring-opening reactions.
N-Boc-azetidin-3-amine: Contains a protecting group, making it less reactive but useful in specific synthetic applications.
Uniqueness
1-(3-Bromobenzoyl)azetidin-3-amine is unique due to the presence of both the azetidine ring and the bromobenzoyl group, which impart distinct reactivity and stability characteristics. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQGNZRFDPZYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
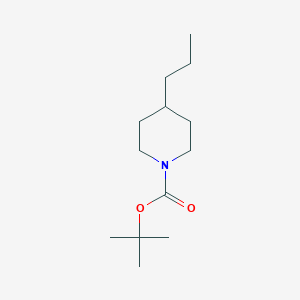
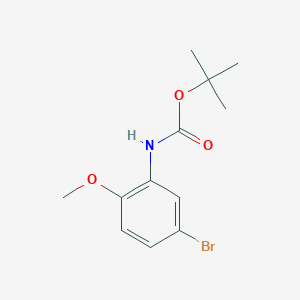
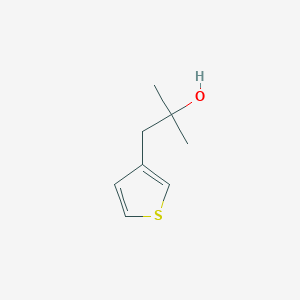
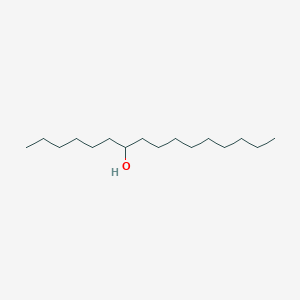
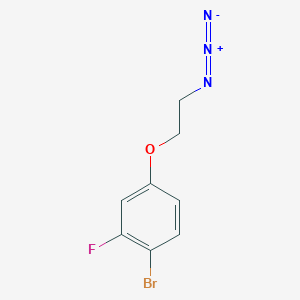
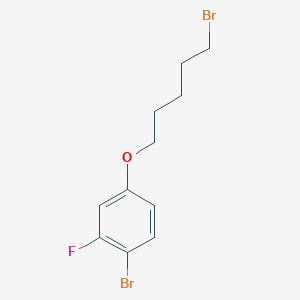
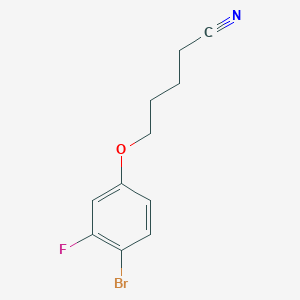
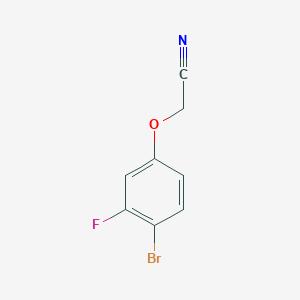
![3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)
